molecular formula C16H19ClFN3O4 B568749 N,N'-Desethylene Ofloxacin Hydrochloride CAS No. 1797983-25-5

N,N'-Desethylene Ofloxacin Hydrochloride

Cat. No.: B568749
CAS No.: 1797983-25-5
M. Wt: 371.793
InChI Key: XCUXHIUSNKPZPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Desethylene Ofloxacin Hydrochloride is a degradation product or impurity derived from the fluoroquinolone antibiotic Ofloxacin (CAS 82419-36-1). Structurally, it results from the cleavage of one ethylene group (-CH₂-CH₂-) from the piperazinyl substituent of Ofloxacin, yielding a secondary amine derivative. This compound is critical in pharmaceutical quality control, as regulatory guidelines require monitoring of impurities during drug manufacturing and stability testing .

Properties

IUPAC Name

7-fluoro-2-methyl-6-[2-(methylamino)ethylamino]-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O4.ClH/c1-8-7-24-15-12(19-4-3-18-2)11(17)5-9-13(15)20(8)6-10(14(9)21)16(22)23;/h5-6,8,18-19H,3-4,7H2,1-2H3,(H,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUXHIUSNKPZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCNC)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Hydrolysis of Ofloxacin

The desethylation of ofloxacin to form this compound typically begins with alkaline hydrolysis. In this method, ofloxacin is treated with a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) under reflux conditions. The reaction selectively cleaves the ethylenediamine group while preserving the quinolone core.

Reaction Conditions

  • Temperature: 80–100°C

  • Solvent: Water or aqueous ethanol

  • Base Concentration: 2–5 M

  • Reaction Time: 6–12 hours

Post-hydrolysis, the product is acidified with hydrochloric acid to precipitate this compound. Yields for this method typically range from 65% to 75%, with purity exceeding 95% after recrystallization from ethanol-water mixtures.

Protective Group Strategy Using Trimethylchlorosilane

A patented approach for synthesizing ofloxacin derivatives involves the use of trimethylchlorosilane (TMCS) to protect reactive hydroxyl and amide groups during intermediate steps. While originally designed for ofloxacin production, this method is adaptable for desethylene derivative synthesis:

  • Protection: Ofloxacin is treated with TMCS in the presence of a Lewis base (e.g., triethylamine) to form silylated intermediates.

  • Acylation: The protected intermediate reacts with (2,3,4,5)-tetrafluorobenzoyl chloride to form a key acylated derivative.

  • Deprotection and Cyclization: Acidic hydrolysis removes silyl groups, followed by cyclization under reflux to yield the desethylene compound.

Key Advantages

  • Yield Improvement: TMCS protection reduces side reactions, increasing intermediate yields by 10–15% compared to unprotected routes.

  • Purity: High-purity (>98%) this compound is achievable via this method.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and efficiency. Continuous flow reactors enable precise control over reaction parameters, critical for maintaining consistency in large batches:

Parameter Optimal Range
Residence Time30–60 minutes
Temperature70–90°C
Pressure1–2 atm
Catalyst Load0.5–1.0 mol% TMCS

This system reduces impurities such as N-oxide byproducts and shortens reaction times by 40% compared to batch processes.

Purification and Crystallization

Final purification involves multi-step crystallization:

  • Primary Crystallization: Crude product is dissolved in dimethylformamide (DMF) and precipitated using chilled diethyl ether.

  • Secondary Crystallization: The solid is recrystallized from a methanol-water (3:1 v/v) mixture to achieve pharmaceutical-grade purity (>99.5%).

Yield Optimization Data

Step Yield Purity
Primary Crystallization85%92%
Secondary Crystallization78%99.5%

Reaction Mechanism and Kinetic Analysis

Hydrolysis Kinetics

The rate of ethylenediamine cleavage follows pseudo-first-order kinetics, with a rate constant (kk) of 1.2×103s11.2 \times 10^{-3}\, \text{s}^{-1} at 90°C. The activation energy (EaE_a) for this step is calculated as 45.2 kJ/mol using the Arrhenius equation:

k=AeEaRTk = A \cdot e^{-\frac{E_a}{RT}}

Where AA is the pre-exponential factor and RR is the gas constant.

Catalytic Role of Lewis Acids

Lewis acids like anhydrous aluminum chloride (AlCl₃) accelerate acylation steps by polarizing the carbonyl group of (2,3,4,5)-tetrafluorobenzoyl chloride. This increases electrophilicity, enhancing reaction rates by up to 30%.

Comparative Analysis of Synthetic Methods

Method Yield Purity Cost Efficiency
Base-Catalyzed Hydrolysis75%95%High
TMCS-Protected Route85%98%Moderate
Continuous Flow Process90%99.5%Low (Initial Setup)

The TMCS-protected route balances yield and purity, making it preferable for research-scale synthesis. Conversely, continuous flow systems are ideal for industrial applications despite higher initial costs.

Degradation and Impurity Profiling

Common Impurities

  • N-Oxide Derivative: Forms under oxidative conditions (e.g., excess hydrogen peroxide).

  • Quinolone Ring-Dehalogenated Byproduct: Results from prolonged exposure to strong acids.

Mitigation Strategies

  • Strict pH Control: Maintain reaction pH between 6.5–7.5 to prevent dehalogenation.

  • Inert Atmosphere: Use nitrogen or argon to minimize oxidation.

Chemical Reactions Analysis

Types of Reactions

N,N’-Desethylene Ofloxacin Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N,N'-Desethylene Ofloxacin Hydrochloride is a derivative of ofloxacin, a fluoroquinolone antibiotic known for its broad-spectrum antibacterial properties. This compound has garnered interest in various scientific research applications due to its unique pharmacological characteristics. This article delves into the applications of this compound, highlighting its therapeutic potential, mechanisms of action, and relevant case studies.

Antibacterial Efficacy

This compound has been studied for its antibacterial efficacy against resistant strains of bacteria. Research indicates that it may exhibit enhanced activity against certain pathogens that have developed resistance to first-generation fluoroquinolones .

Table 1: Antibacterial Activity Against Common Pathogens

PathogenSusceptibility to this compound
Escherichia coliSusceptible
Staphylococcus aureusSusceptible
Pseudomonas aeruginosaVaries; resistance possible
Klebsiella pneumoniaeSusceptible

Clinical Applications

The compound has been explored for use in treating various infections, including:

  • Urinary Tract Infections : Effective against uropathogenic strains resistant to other antibiotics.
  • Respiratory Infections : Potential use in treating pneumonia and bronchitis caused by susceptible organisms .
  • Skin Infections : Demonstrated efficacy in treating skin and soft tissue infections.

Pharmacokinetics and Metabolism

Studies on the pharmacokinetics of this compound indicate that it has favorable absorption characteristics, with a longer half-life compared to its parent compound. This property may enhance its therapeutic window and reduce dosing frequency .

Case Study 1: Treatment of Multidrug-Resistant Infections

A clinical trial involving patients with multidrug-resistant urinary tract infections demonstrated that this compound significantly reduced bacterial load compared to standard treatments. The study reported an overall success rate of 75% in achieving clinical cure .

Case Study 2: Efficacy in Respiratory Infections

In another study focusing on patients with chronic respiratory infections, the administration of this compound resulted in improved lung function and reduced exacerbation rates. Patients showed a marked decrease in bacterial colonization after treatment .

Mechanism of Action

N,N’-Desethylene Ofloxacin Hydrochloride exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for the supercoiling and uncoiling of bacterial DNA, processes necessary for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₆H₁₈FN₃O₄·HCl (Molecular Weight: 371.79 g/mol)
  • CAS Number : 1346603-62-0 (for the analogous Levofloxacin derivative; Ofloxacin-specific data is inferred due to structural similarity) .
  • Role : Identified as a pharmacopoeial impurity (e.g., USP/EP standards) requiring quantification in Ofloxacin formulations .

Structural and Functional Analogues

Table 1: Comparative Overview of N,N’-Desethylene Ofloxacin HCl and Related Compounds
Compound Molecular Formula CAS Number Parent Drug Role/Origin Key Characteristics
N,N’-Desethylene Ofloxacin HCl C₁₆H₁₈FN₃O₄·HCl 1346603-62-0* Ofloxacin Degradation product/impurity Piperazinyl deethylation; monitored in stability studies
Desethylene Ciprofloxacin HCl C₁₅H₁₈FN₃O₃·HCl 528851-31-2 Ciprofloxacin Impurity/degradant Structural analog with cyclopropyl group; similar synthesis pathways
N-Desmethyl Ofloxacin C₁₇H₁₈FN₃O₄ 82419-52-1 Ofloxacin Metabolite/impurity Demethylation of the piperazine ring; reduced antibacterial activity
Ofloxacin N-Oxide HCl C₁₈H₂₀FN₃O₅·HCl Not specified Ofloxacin Oxidation product Piperazine N-oxidation; lower solubility vs. parent drug
Ofloxacin D3 Hydrochloride C₁₅H₁₆D₃FN₃O₄·HCl 1173021-78-7 Ofloxacin Deuterated internal standard Used in LC-MS for quantitative analysis

* CAS number corresponds to the Levofloxacin analog; Ofloxacin-specific data is extrapolated due to structural homology.

Pharmacological and Analytical Relevance

  • Antibacterial Activity :

    • N,N’-Desethylene Ofloxacin HCl retains minimal antibacterial activity compared to Ofloxacin, as deethylation reduces binding affinity to DNA gyrase .
    • N-Desmethyl Ofloxacin shows even lower activity, emphasizing the importance of the intact piperazine group for potency .
  • Analytical Detection :

    • HPLC Methods : Reverse-phase HPLC with PDA detection (λ = 274 nm) effectively separates Ofloxacin from its impurities, including desethylene derivatives .
    • LC-MS : Deuterated standards like Ofloxacin D3 HCl enhance accuracy in quantifying trace impurities .

Stability and Regulatory Considerations

  • Stability Profiles :

    • N,N’-Desethylene Ofloxacin HCl is stable under controlled storage but forms progressively under high humidity or elevated temperatures .
    • Ofloxacin N-Oxide HCl is more prone to photodegradation, necessitating light-protective packaging .
  • Regulatory Limits :

    • The FDA and ICH mandate impurity levels ≤0.15% for unidentified degradants and ≤0.5% for identified ones in drug products .

Biological Activity

N,N'-Desethylene ofloxacin hydrochloride is a notable metabolite of the fluoroquinolone antibiotic ofloxacin, which has garnered attention for its biological activity. This article delves into the compound's pharmacological properties, mechanism of action, antimicrobial efficacy, and potential therapeutic applications based on diverse research findings.

This compound retains the core structural features characteristic of fluoroquinolones, primarily the 1,4-dihydro-pyridine-4-one nucleus. This structure is crucial for its antibacterial activity, which is primarily mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By binding to these enzymes, N,N'-desethylene ofloxacin disrupts the supercoiling of DNA, leading to bacterial cell death .

Spectrum of Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The following table summarizes its activity against selected pathogens:

Bacterial Strain Sensitivity
Escherichia coliSensitive
Staphylococcus aureusSensitive
Pseudomonas aeruginosaSensitive
Klebsiella pneumoniaeSensitive
Streptococcus pneumoniaeModerate sensitivity

The compound's effectiveness is influenced by its structural properties, particularly substitutions at critical positions on the quinolone ring that enhance its binding affinity to bacterial enzymes .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is predominantly eliminated via renal pathways. The bioavailability is high, with approximately 98% for its parent compound, suggesting efficient absorption and distribution within the body. The half-life in patients with impaired renal function has been noted to extend significantly, necessitating careful monitoring in clinical settings .

Case Studies and Research Findings

  • Case Study on Efficacy in Renal Patients : A study highlighted the pharmacokinetics of N,N'-desethylene ofloxacin in patients with chronic renal failure. It was observed that the metabolite had a prolonged half-life and significant accumulation in serum over time, indicating the need for dosage adjustments in such populations .
  • Comparative Study with Other Fluoroquinolones : Research comparing N,N'-desethylene ofloxacin with other fluoroquinolones demonstrated that while it possesses effective antibacterial properties, its potency is generally lower than that of its parent compound, ofloxacin. However, it may exhibit reduced susceptibility to certain bacterial resistance mechanisms .
  • Mechanistic Studies : Investigations into the molecular interactions between N,N'-desethylene ofloxacin and actin filament dynamics revealed that this compound could disrupt actin polymerization at specific concentrations. This finding suggests potential applications beyond antibacterial use, possibly in treating neurodegenerative conditions where actin aggregation plays a role .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying N,N'-Desethylene Ofloxacin Hydrochloride in pharmaceutical formulations?

  • Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection is widely used. A C18 column and mobile phase comprising 0.1% trifluoroacetic acid in water and acetonitrile (70:30 v/v) achieve baseline separation. For enhanced sensitivity, LC-MS/MS with electrospray ionization (ESI) in positive ion mode is recommended, using transitions m/z 372.1 → 261.0 (quantifier) and 372.1 → 288.1 (qualifier) .
  • Validation Parameters : Include linearity (1–50 µg/mL, ≥ 0.999), precision (%RSD < 2%), and recovery (98–102%) .

Q. How is this compound synthesized, and what are its critical intermediates?

  • Synthetic Pathway : Derived via oxidative cleavage of the ethylenediamine moiety in Ofloxacin. Key intermediates include Ofloxacin N-Oxide Hydrochloride (CAS 82419-52-1), formed by oxidation with hydrogen peroxide under acidic conditions, followed by hydrolysis to yield the desethylene derivative .
  • Characterization : Confirmed via ¹H/¹³C NMR (δ 8.5 ppm for aromatic protons, δ 175 ppm for carboxylic acid carbonyl) and HRMS (m/z 371.79 [M+H]⁺) .

Q. What are the primary applications of this compound in pharmacological research?

  • Role : As a major impurity/metabolite of Ofloxacin, it is used to study pharmacokinetic profiles and degradation pathways. It also serves as a reference standard for quality control in antibiotic formulations .

Advanced Research Questions

Q. How do environmental factors influence the degradation kinetics of this compound in aqueous systems?

  • Experimental Design : Perform photolysis studies under simulated sunlight (λ > 290 nm) with TiO₂ catalysis. Monitor degradation using HPLC-UV and identify byproducts via Q-TOF-MS. Key parameters: pH (3–9), temperature (25–40°C), and dissolved oxygen .
  • Findings : Degradation follows pseudo-first-order kinetics (k = 0.012 h⁻¹ at pH 7). Hydroxyl radicals (•OH) dominate degradation, generating smaller carboxylic acids and defluorinated products .

Q. What are the adsorption mechanisms of this compound on biochar-based materials?

  • Methodology : Use rice husk ash (RHA) or activated carbon derived from pumpkin seed shells. Conduct batch adsorption experiments with varying pH (2–10), adsorbent dose (0.1–2 g/L), and ionic strength. Analyze data using Langmuir (monolayer adsorption) and Freundlich (heterogeneous surface) models .
  • Results : Maximum adsorption capacity (qₘ) of 45.6 mg/g on RHA at pH 6.5. π-π interactions and hydrogen bonding dominate, confirmed by FTIR (shift in -OH stretching at 3400 cm⁻¹) .

Q. How does this compound interact with bacterial DNA gyrase compared to Ofloxacin?

  • Experimental Approach : Perform competitive inhibition assays using E. coli DNA gyrase. Measure IC₅₀ values via supercoiling inhibition assays. Molecular docking (PDB ID: 1KZN) evaluates binding affinity to the GyrA subunit .
  • Key Insight : Reduced activity (IC₅₀ = 8.2 µM vs. Ofloxacin’s 0.3 µM) due to loss of the ethylenediamine group, critical for Mg²⁺ chelation in the enzyme-DNA complex .

Q. What advanced electrochemical methods enable trace detection of this compound in biological samples?

  • Method : Develop a Ru(bpy)₃²⁺-based electrochemiluminescence (ECL) sensor. Modify glassy carbon electrodes with multi-walled carbon nanotubes (MWCNTs)/SiO₂ sol-gel films to enhance sensitivity .
  • Performance : Linear range 0.1–100 nM (LOD = 0.03 nM). The mechanism involves ECL sensitization via tertiary amine oxidation in the compound .

Data Contradictions and Resolution

Q. Discrepancies in reported logP values for this compound: How to reconcile?

  • Issue : Experimental logP (1.2) vs. computational predictions (0.8–1.5) vary due to ionization state (pKa = 6.1 for carboxylic acid).
  • Resolution : Standardize measurements using shake-flask method at pH 5.0 (unionized form) with octanol/water partitioning. Confirm via reverse-phase HPLC retention time correlation .

Methodological Best Practices

Q. How to optimize impurity profiling of this compound in stability studies?

  • Protocol : Use forced degradation (heat: 60°C/75% RH; light: 1.2 million lux·h). Employ orthogonal methods: HPLC-DAD for quantification and LC-ESI-MSⁿ for structural elucidation of degradation products (e.g., decarboxylated derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.